Dalcétrapib
Vue d'ensemble
Description
Le dalcétrapib est un composé qui a été développé comme inhibiteur de la protéine de transfert des esters de cholestérol (CETP). Il visait principalement à augmenter les taux de cholestérol lipoprotéique de haute densité (HDL) dans le sang, ce qui est souvent associé à une meilleure santé cardiovasculaire . Malgré son potentiel, les essais cliniques ont montré des résultats mitigés concernant son efficacité pour réduire les événements cardiovasculaires .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Dalcetrapib is a selective inhibitor of the Cholesterol Ester Transfer Protein (CETP) . CETP plays a crucial role in the reverse cholesterol transport process, where it facilitates the transfer of cholesterol esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) in exchange for triglycerides .
Mode of Action
Dalcetrapib interacts with CETP, inhibiting its activity . This inhibition disrupts the normal transfer of cholesterol esters from HDL to LDL and VLDL, thereby modulating the reverse cholesterol transport process . The result is an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels .
Biochemical Pathways
The primary biochemical pathway affected by dalcetrapib is the reverse cholesterol transport pathway . By inhibiting CETP, dalcetrapib increases the concentration of HDL cholesterol, which is known to have a protective effect against atherosclerosis by promoting the efflux of cholesterol from peripheral tissues and delivering it to the liver for excretion .
Pharmacokinetics
The oral bioavailability of dalcetrapib is low due to extensive first-pass metabolism . It has been noted that the timing and size of a meal can influence the concentration of dalcetrapib .
Result of Action
The primary molecular effect of dalcetrapib’s action is the significant inhibition of CETP activity, leading to increased levels of HDL cholesterol . On a cellular level, this results in an enhanced efflux of cholesterol from peripheral tissues, potentially reducing the risk of atherosclerotic plaque formation .
Action Environment
The action of dalcetrapib can be influenced by genetic factors. Specifically, it has been found that dalcetrapib reduces cardiovascular events in patients with the AA genotype at rs7309 of the adenylate cyclase type 9 (ADCY9) gene . This suggests that the efficacy of dalcetrapib may be influenced by the patient’s genetic makeup
Analyse Biochimique
Biochemical Properties
Dalcetrapib is a selective CETP inhibitor that modulates reverse cholesterol transport . CETP is a plasma protein that promotes the transfer of cholesteryl esters from protective HDL-C to atherogenic low-density lipoprotein (LDL) particles . Dalcetrapib specifically increases markers of cholesterol absorption, likely through nascent HDL lipidation by intestinal ATP-binding cassette subfamily A1 .
Cellular Effects
Dalcetrapib has been shown to have effects on various types of cells and cellular processes. It reduces CETP activity and increases HDL-C levels without affecting nitric oxide (NO)-dependent endothelial function, blood pressure, or markers of inflammation and oxidative stress . In patients with a recent acute coronary syndrome, dalcetrapib increased HDL cholesterol levels but did not reduce the risk of recurrent cardiovascular events .
Molecular Mechanism
Dalcetrapib operates by inhibiting CETP, a protein that facilitates the transfer of cholesteryl esters from HDL particles to LDL or very low-density lipoprotein (VLDL) particles . This inhibition leads to elevated plasma levels of HDL and lower LDL/VLDL . Dalcetrapib only affects the heterotypic cholesteryl ester transfer and does not affect LDL-C concentrations or apolipoprotein B .
Temporal Effects in Laboratory Settings
In a clinical trial, patients were followed for a median of 31 months. During this time, HDL cholesterol levels increased from baseline by 4 to 11% in the placebo group and by 31 to 40% in the dalcetrapib group . After 4, 24, and 36 weeks of treatment with dalcetrapib, CETP activity decreased by 51, 53, and 56% .
Metabolic Pathways
Dalcetrapib is involved in the modulation of the reverse cholesterol transport pathway . It inhibits CETP, a protein that mediates the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and apolipoprotein B-100 containing lipoproteins in plasma .
Transport and Distribution
The primary route of elimination of dalcetrapib is metabolism . Following the administration of a single 600 mg oral dose of dalcetrapib, one-third and two-thirds of the total radioactivity were recovered in the urine and feces, respectively .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du dalcétrapib implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : Le dalcétrapib subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour son métabolisme et son activité dans l'organisme .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions réactionnelles impliquent souvent des températures et des niveaux de pH contrôlés pour garantir le résultat souhaité .
Principaux produits formés : Les principaux produits formés à partir des réactions du this compound comprennent ses métabolites, qui sont ensuite traités par l'organisme. Ces métabolites jouent un rôle crucial dans ses effets pharmacologiques .
Applications de recherche scientifique
Il a été étudié pour sa capacité à augmenter les taux de cholestérol HDL et à réduire le risque d'événements cardiovasculaires chez les patients atteints de syndrome coronarien aigu . De plus, la recherche a exploré ses effets sur l'inflammation et la capacité d'efflux du cholestérol .
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'activité de la protéine de transfert des esters de cholestérol (CETP). Cette inhibition conduit à une augmentation des taux de cholestérol HDL et à une diminution des taux de cholestérol lipoprotéique de basse densité (LDL) . Les cibles moléculaires impliquées comprennent la protéine CETP et les voies liées au métabolisme du cholestérol .
Comparaison Avec Des Composés Similaires
Composés similaires : Des composés similaires au dalcétrapib comprennent d'autres inhibiteurs de la CETP tels que l'anacétrapib et l'évacétrapib . Ces composés visent également à augmenter les taux de cholestérol HDL, mais ils diffèrent par leur structure chimique et leurs propriétés pharmacocinétiques .
Unicité : Le this compound est unique en raison de sa structure moléculaire spécifique et de son inhibition sélective de la CETP. Contrairement à certains autres inhibiteurs de la CETP, le this compound a montré un profil d'innocuité distinct et des interactions génétiques spécifiques qui peuvent influencer son efficacité .
Propriétés
IUPAC Name |
S-[2-[[1-(2-ethylbutyl)cyclohexanecarbonyl]amino]phenyl] 2-methylpropanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO2S/c1-5-18(6-2)16-23(14-10-7-11-15-23)22(26)24-19-12-8-9-13-20(19)27-21(25)17(3)4/h8-9,12-13,17-18H,5-7,10-11,14-16H2,1-4H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQLWPMZQVHJED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC1(CCCCC1)C(=O)NC2=CC=CC=C2SC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943475 | |
Record name | Dalcetrapib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211513-37-0 | |
Record name | Dalcetrapib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211513-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dalcetrapib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211513370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dalcetrapib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12181 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dalcetrapib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanethioic acid, 2-methyl-, S-[2-[[[1-(2-ethylbutyl)cyclohexyl]carbonyl] amino]phenyl] ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DALCETRAPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D050LIQ3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.